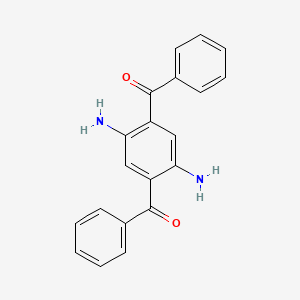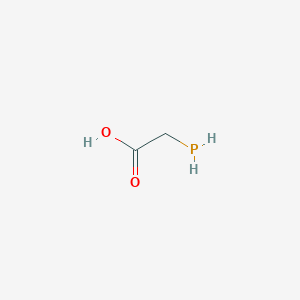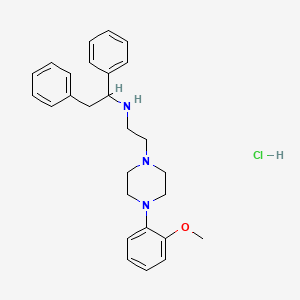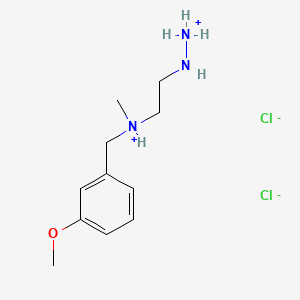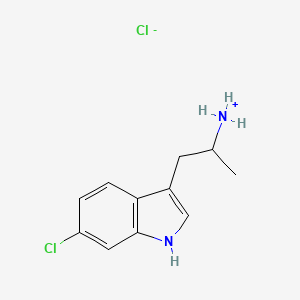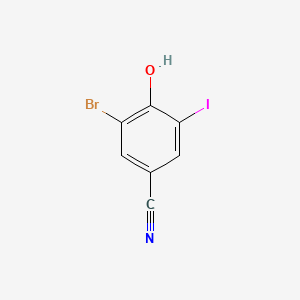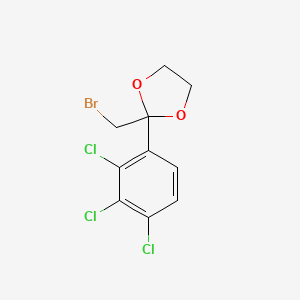
2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane is an organic compound that features a bromomethyl group and a trichlorophenyl group attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,3,4-trichlorophenylacetic acid with bromine and a suitable dioxolane precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems and continuous monitoring ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.
Reduction: Reduction reactions may involve the removal of halogen atoms or the reduction of other functional groups within the molecule.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Nucleophiles: Nucleophiles such as hydroxide ions, amines, or thiols can participate in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce a variety of substituted dioxolane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane may be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations.
Biology
The compound may be studied for its potential biological activity, including interactions with enzymes or receptors. Researchers may investigate its effects on cellular processes and its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents. Detailed studies on its pharmacokinetics and pharmacodynamics would be necessary.
Industry
Industrially, the compound may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane
- 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane
- 2-(Bromomethyl)-2-(2,3,4-trifluorophenyl)-1,3-dioxolane
Uniqueness
2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane is unique due to the specific arrangement of bromomethyl and trichlorophenyl groups on the dioxolane ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
24169-32-2 |
|---|---|
Formule moléculaire |
C10H8BrCl3O2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-(bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H8BrCl3O2/c11-5-10(15-3-4-16-10)6-1-2-7(12)9(14)8(6)13/h1-2H,3-5H2 |
Clé InChI |
PFSSVZKNVAXVRA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CBr)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
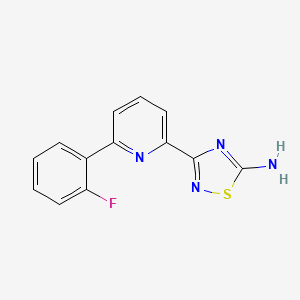
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)

![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
